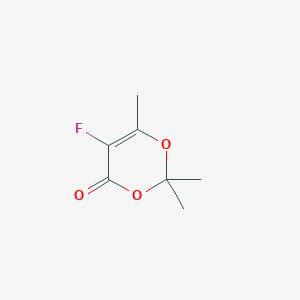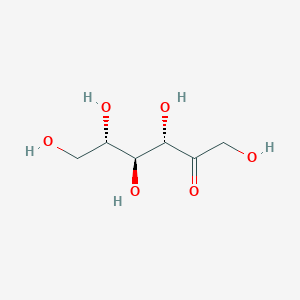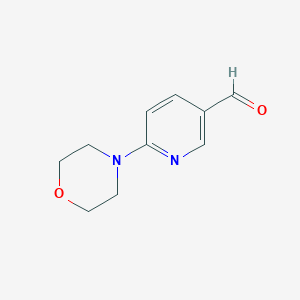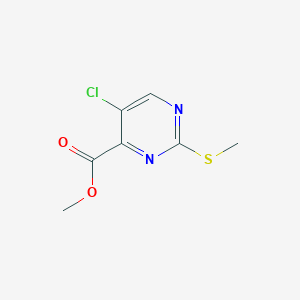
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Vue d'ensemble
Description
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes. The specific compound is characterized by a methylthio group and a chloro substituent on the pyrimidine ring, as well as a carboxylate ester function.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates using the Atwal-Biginelli cyclocondensation reaction, highlighting the ability to create complex pyrimidine structures . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]-pyrimidine-6-carboxylic acids has been optimized, further expanding the synthetic routes available for pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the possibility of tautomeric forms as seen in the inseparable mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its isomer . The confirmation of these structures often relies on spectroscopic techniques such as NMR and NOESY experiments. The molecular geometry of pyrimidine derivatives can also be confirmed through transformations and subsequent structural analysis, as demonstrated in the study of 5-methylthieno[2,3-d]pyrimidine-6-carboxylates .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can yield a range of products depending on the reactants used. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with different nucleophiles to produce normal substitution products, but with cyanide ion, it leads to an unexpected product, ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate . This indicates the reactivity and potential for diverse chemical transformations of pyrimidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of amino or methylthio groups can affect the compound's solubility, melting point, and spectroscopic properties. Infrared and Raman spectroscopies have been used to study the vibrations of amino and methylamino-2 and -4 dichloro(methylthio)-5 pyrimidines, providing insights into their self-association behavior in solution and solid state . Additionally, the antimicrobial activity of certain pyrimidine derivatives, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, has been investigated, revealing their potential as bioactive molecules .
Applications De Recherche Scientifique
Chemistry and Synthesis
Pyrimidine derivatives, including those similar to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, have been extensively studied for their synthetic pathways and applications in medicinal chemistry. The synthesis and characterization of substituted tetrahydropyrimidine derivatives show potential in vitro anti-inflammatory activity, highlighting the importance of pyrimidine scaffolds in developing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013). Moreover, the exploration of hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine derivatives demonstrates the versatility of pyrimidine cores in pharmaceutical synthesis, offering insights into efficient synthesis methods for complex molecules (Parmar, Vala, & Patel, 2023).
Biological Activities and Applications
The diverse biological activities of pyrimidine derivatives underscore their significance in scientific research. For instance, the role of pyrimidine and its derivatives in enzyme inhibition and as DNA methyltransferase inhibitors showcases their therapeutic potential, particularly in cancer treatment (Goffin & Eisenhauer, 2002). Additionally, the analysis of anti-cancer activities across various pyrimidine-based scaffolds reveals the compound's role in targeting different enzymes, receptors, and pathways, indicating the broad application of pyrimidine derivatives in oncology research (Kaur et al., 2014).
Propriétés
IUPAC Name |
methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLUGJWGGDSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406100 | |
| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
CAS RN |
79686-03-6 | |
| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

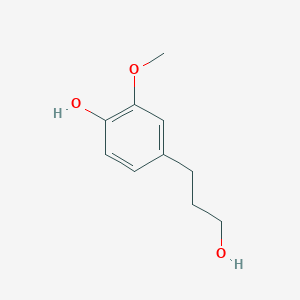
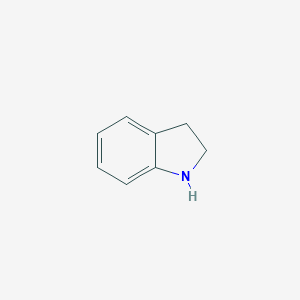
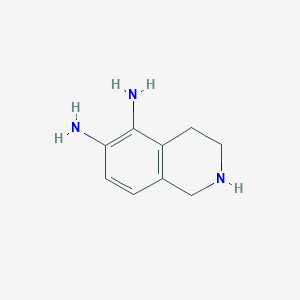


![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
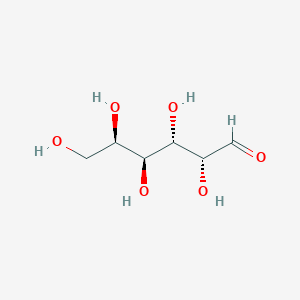
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)
